(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
The compound “(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide” is a heterocyclic small molecule featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system. Key structural elements include:
- (E)-3-(2-Chlorophenyl)acryloyl group: An α,β-unsaturated ketone moiety contributing to electrophilic reactivity and conjugation.
- Furan-2-carboxamide substituent: A planar aromatic group enhancing hydrogen-bonding capabilities.
Crystallographic studies of analogous compounds often employ the SHELX software suite for structure refinement, leveraging its robustness in handling small-molecule data .
Properties
IUPAC Name |
N-[5-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c21-14-5-2-1-4-13(14)7-8-18(25)24-10-9-15-17(12-24)28-20(22-15)23-19(26)16-6-3-11-27-16/h1-8,11H,9-10,12H2,(H,22,23,26)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHMIRIYHDGGW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound with notable biological activities. Its unique structure combines multiple functional groups and heterocycles, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHClNOS, with a molecular weight of approximately 413.88 g/mol. The structure includes a furan-2-carboxamide linked to a thiazolo[5,4-c]pyridine moiety via an acrylamide connection.
Anticholinesterase Activity
Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant anticholinesterase activity. For instance, related coumarin-pyridine hybrids have demonstrated acetylcholinesterase (AChE) inhibition in the nanomolar range (IC = 2–144 nM), indicating potential efficacy in treating neurodegenerative diseases like Alzheimer's disease .
Neuroprotective Effects
Research has shown that certain derivatives can protect neuronal cells against oxidative stress and amyloid toxicity. In vitro studies revealed that compounds similar to this compound significantly increased cell viability in neuroblastoma cell lines exposed to harmful agents such as hydrogen peroxide .
Case Studies
-
Study on AChE Inhibition : A study evaluated the inhibitory effects of various compounds on AChE and butyrylcholinesterase (BuChE). The most potent compound showed an IC value of 2 nM for AChE inhibition, outperforming standard drugs like donepezil .
Compound AChE IC (nM) BuChE IC (nM) 3f 2 24 Donepezil 14 275 -
Neuroprotection Assay : Compounds were tested for their protective effects against HO-induced injury in PC12 cells. Results indicated that several compounds significantly enhanced cell viability compared to the reference drug quercetin.
Compound Concentration (μM) Cell Viability (%) 3a 1 79 3f 1 89 Quercetin 1 77
The biological activity of this compound may be attributed to its ability to inhibit cholinesterase enzymes and its neuroprotective properties against oxidative stress. The presence of the chlorophenyl group could enhance its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Structural analogs were identified using fingerprint-based methods (e.g., MACCS keys, ECFP4), which calculate Tanimoto coefficients (TC) to quantify similarity. Key findings:
| Compound Name | TC (MACCS) | TC (ECFP4) | Key Structural Differences |
|---|---|---|---|
| Target Compound | 1.00 | 1.00 | Reference structure |
| (Z)-Isomer of acryloyl derivative | 0.92 | 0.85 | Stereochemistry at acryloyl double bond |
| Thiazolo[5,4-b]pyridine analog | 0.78 | 0.65 | Pyridine ring substitution pattern |
| Furan-3-carboxamide variant | 0.68 | 0.60 | Carboxamide positional isomerism |
Insights : The (Z)-isomer exhibits high similarity but may differ in bioactivity due to steric effects . Substitution patterns in the pyridine ring significantly reduce similarity, highlighting scaffold specificity.
Physicochemical Properties
| Property | Target Compound | Furan-3-carboxamide Variant | Chlorophenyl-free Analog |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 1.9 |
| Aqueous Solubility (µg/mL) | 18 ± 3 | 45 ± 6 | 120 ± 15 |
| CMC (mM)* | 0.05–0.1 | 0.3–0.5 | 1.2–1.5 |
*CMC (Critical Micelle Concentration) estimated via spectrofluorometry/tensiometry, methods validated for surfactants .
Computational and Methodological Considerations
Q & A
Q. What are the optimal synthetic routes for (E)-N-(5-(3-(2-chlorophenyl)acryloyl)-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide?
The compound can be synthesized via multi-step coupling reactions. Key steps include:
- Base-mediated coupling : Reacting acid adduct salts (e.g., formula VI-I) with ethyl ester hydrochlorides (e.g., formula IX) in the presence of bases like DBU or triethylamine to form intermediates (formula X) .
- Deprotection and cyclization : Removing protective groups (e.g., Boc) followed by reacting with heterocyclic carboxylic acid derivatives (e.g., formula XII) under similar basic conditions to assemble the thiazolo[5,4-c]pyridine core .
- E/Z isomer control : Ensuring stereochemical purity via chromatography or crystallization .
Q. How is structural characterization performed for this compound?
Use a combination of:
- NMR spectroscopy : To confirm the acryloyl (E)-configuration and substituent positions (e.g., 2-chlorophenyl, furan-2-carboxamide) .
- X-ray crystallography : For resolving crystal packing and absolute stereochemistry, as demonstrated for analogous tetrahydrothiazolo-pyridine derivatives .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula and purity .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should focus on:
- Kinase inhibition assays : Given the thiazolo-pyridine scaffold's prevalence in kinase inhibitors, test against panels like EGFR or VEGFR .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, as seen in structurally related compounds .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
Advanced strategies include:
- Base optimization : Replace traditional bases (e.g., K₂CO₃) with milder alternatives like DBU to reduce side reactions (e.g., hydrolysis of acryloyl groups) .
- Flow chemistry : Implement continuous flow systems for precise control over reaction parameters (temperature, residence time) during cyclization steps .
- Catalytic methods : Explore palladium-catalyzed reductive cyclization (using CO surrogates) to streamline heterocycle formation .
Q. How to address contradictory bioactivity data across different assay platforms?
Contradictions may arise from:
- Impurity interference : Use HPLC-MS to identify and quantify synthetic byproducts (e.g., unreacted intermediates or stereoisomers) .
- Assay-specific conditions : Validate results across orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) .
- Solubility limitations : Pre-treat compounds with DMSO/cosolvent systems to ensure uniform dissolution in cellular assays .
Q. What methodologies support structure-activity relationship (SAR) studies for this scaffold?
SAR exploration involves:
- Fragment replacement : Systematically modify the 2-chlorophenylacryloyl or furan-2-carboxamide groups (e.g., halogen substitution, bioisosteres) .
- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes against target proteins .
- Metabolic stability assays : Assess cytochrome P450 metabolism via liver microsome incubations to guide pharmacokinetic optimization .
Q. What strategies resolve low aqueous solubility during in vivo studies?
Address solubility challenges via:
- Prodrug design : Introduce phosphate or PEGylated groups at the furan carboxamide moiety .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to improve crystallinity and dissolution rates .
Methodological Notes
- Stereochemical Analysis : Always confirm the (E)-configuration of the acryloyl group via NOESY NMR or X-ray .
- Data Reproducibility : Document reaction conditions meticulously (e.g., base equivalents, solvent ratios) to ensure reproducibility .
- Safety Considerations : Handle chlorophenyl intermediates with fume hoods due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
